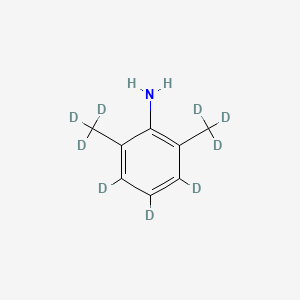

2,6-Dimethylaniline-d9

Description

Contextualizing Isotopic Labeling in Organic Chemistry and Analytical Science

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. wikipedia.org This process allows researchers to trace the journey of molecules through chemical reactions or biological pathways. wikipedia.orgflashcards.world The isotopes used can be either radioactive, like tritium (B154650) (³H), or stable, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). fiveable.mesymeres.com The presence of these isotopic labels can be detected using various analytical methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me This ability to track specific atoms provides invaluable insights into reaction mechanisms, metabolic processes, and molecular structures. flashcards.worldfiveable.me

In analytical science, isotopic labeling is particularly important for quantitative analysis. symeres.com By introducing a known quantity of an isotopically labeled compound, known as an internal standard, into a sample, scientists can accurately measure the concentration of the unlabeled compound (analyte). clearsynth.com This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, but are distinguishable by their mass difference. aptochem.com

Research Trajectories of 2,6-Dimethylaniline-d9 within Chemical and Environmental Sciences

This compound is a deuterated form of 2,6-dimethylaniline (B139824), a compound used in the manufacturing of various products, including pharmaceuticals and pesticides. pharmaffiliates.comnih.govnih.gov The non-deuterated form, 2,6-dimethylaniline, is a known metabolite of the local anesthetic lidocaine (B1675312) and can be found in the environment as a degradation product of certain pesticides. nih.govnih.govnih.gov

The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-dimethylaniline in various samples. nih.gov For instance, research has utilized this compound to accurately measure the levels of its non-deuterated counterpart in milk samples. In one study, solid-phase microextraction combined with gas chromatography-mass spectrometry was employed to analyze 2,6-dimethylaniline in bovine and human milk, with this compound used for quantification by the isotope ratio method. nih.gov This research demonstrated that 2,6-dimethylaniline, formed from the metabolism of lidocaine, is transferable to milk. nih.gov

Furthermore, this compound has been used in the synthesis of other deuterated compounds. For example, it is used in the preparation of deuterated pyrimidine (B1678525) derivatives for potential therapeutic applications. pharmaffiliates.com The unique properties of deuterated compounds, such as altered metabolic rates, are an active area of research in medicinal chemistry. researchgate.netacs.org

The research involving this compound highlights its importance in both environmental monitoring and pharmaceutical research. Its use as an internal standard enables precise and accurate quantification of its non-labeled analog, which is crucial for assessing human exposure and understanding the environmental fate of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D |

InChI Key |

UFFBMTHBGFGIHF-XVGWXEQOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethylaniline D9

Strategic Approaches to Deuterated Alkylation for Aromatic Amines

One of the primary methods for synthesizing 2,6-Dimethylaniline-d9 involves the deuterated alkylation of an appropriate aniline (B41778) precursor. This strategy introduces deuterated methyl groups onto the aromatic ring. A common approach is the alkylation of aniline using deuterated methyl iodide. smolecule.com

Recent advancements in this area focus on the use of transition metal catalysts to facilitate the N-alkylation of aromatic amines with a variety of alkylating agents, including deuterated alcohols. researchgate.netsustech.edu.cn For instance, zinc-catalyzed N-alkylation has been shown to be effective for a range of aniline derivatives. researchgate.net These methods offer the potential for more efficient and selective deuterium (B1214612) incorporation.

Challenges in this approach include controlling the degree and position of alkylation to selectively obtain the 2,6-disubstituted product. The steric hindrance of the ortho positions can make the introduction of two methyl groups challenging. sustech.edu.cn

Reduction Pathways of Deuterated Nitro Compounds

A widely employed and effective method for the synthesis of this compound is the reduction of a deuterated nitroaromatic precursor. smolecule.com This pathway typically begins with a deuterated xylene, which is first nitrated and then subsequently reduced to the corresponding amine.

A specific example involves the nitration of m-xylene-d10, followed by the reduction of the resulting nitro-xylene isomers to yield this compound. oup.comscispace.com The reduction can be achieved using various reducing agents, with granulated tin and hydrochloric acid being a documented method. oup.comscispace.com Other modern reduction methods for nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reagents such as decaborane. organic-chemistry.org

A significant challenge in this synthetic route is the separation of the desired 2,6-isomer from other isomers that are formed during the nitration of m-xylene. sciencemadness.org Purification techniques such as high-performance liquid chromatography (HPLC) are often necessary to isolate the pure this compound. oup.comscispace.com

Table 1: Synthesis of this compound via Reduction of Deuterated Nitro Compounds

| Step | Reactants | Reagents | Conditions | Product |

| Nitration | m-Xylene-d10, Water | Sulfuric acid, Nitric acid | Reflux at 59°C for 6 min | Nitro-xylene-d9 isomers |

| Reduction | Nitro-xylene-d9 isomers | Granulated tin, Hydrochloric acid | Vigorous stirring at 58°C for 20 min | This compound mixture |

| Purification | This compound mixture | Methanol (solvent) | High-Performance Liquid Chromatography (HPLC) | Pure this compound |

This table summarizes a documented procedure for the synthesis of this compound. oup.comscispace.com

Catalytic Ammonolysis of Deuterated Xylenol Precursors

Catalytic ammonolysis presents an alternative route to this compound, starting from a deuterated xylenol precursor. This method involves the reaction of 2,6-dimethylphenol-d10 with ammonia (B1221849) in the presence of a catalyst. While less commonly cited for the deuterated variant, the general principle of aminating xylenols is well-established for the non-deuterated compound. google.comwikipedia.orggoogle.com

The reaction is typically carried out at elevated temperatures and pressures, with catalysts such as alumina (B75360) or supported palladium being employed. google.comgoogle.comgoogle.com For example, one patented process describes the amination of 2,6-dimethylphenol (B121312) at temperatures between 200-400°C using a palladium on charcoal catalyst. google.com

A key advantage of this method could be the direct conversion of the xylenol to the aniline, potentially avoiding the multiple steps of nitration and reduction. However, achieving high conversion and selectivity for the desired 2,6-isomer from a deuterated precursor would be a critical aspect to control.

Optimization and Scalability of Deuterium Incorporation Techniques

For the reduction of deuterated nitro compounds, optimization might involve screening different reducing agents and reaction conditions to improve the efficiency and selectivity of the reduction step. organic-chemistry.org Similarly, in the case of catalytic ammonolysis, the choice of catalyst, reaction temperature, and pressure are critical parameters that can be fine-tuned to enhance the yield of the desired product. google.com

The scalability of these methods is another important consideration. While laboratory-scale syntheses have been successfully demonstrated, transitioning to a larger scale production presents challenges in maintaining reaction efficiency and product purity. oup.comscispace.com For industrial applications, continuous flow processes or batch processes in larger reactors would need to be developed and optimized. google.com The development of robust and scalable synthetic routes is an ongoing area of research in the field of deuterated compounds. researchgate.net

Isotopic Labeling Applications in Mechanistic Studies

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org For deuterium, this is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to the rate constant for the deuterium-containing reactant (kD), or kH/kD. libretexts.org This effect arises primarily from the difference in the zero-point vibrational energies of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, typical primary KIEs (kH/kD) are in the range of 1 to 8. libretexts.orglibretexts.org Secondary kinetic isotope effects are smaller and occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center.

In the context of 2,6-Dimethylaniline-d9, measuring the KIE can provide critical evidence for proposed reaction mechanisms. For instance, if a reaction involves the abstraction of a hydrogen atom from one of the methyl groups in the rate-limiting step, a significant primary KIE would be expected upon comparing the reaction rate with that of its non-labeled counterpart. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not central to the slowest step of the reaction. This methodology is a cornerstone for determining transition states and rate-limiting steps in organic reactions. libretexts.org

Table 1: Principles of Deuterium Isotope Effects in Mechanistic Studies

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Insight |

| Primary KIE | Observed when a bond to the isotope is broken in the rate-determining step. libretexts.org | >2 (often 3-8) libretexts.org | Indicates that C-H/C-D bond cleavage is part of the slowest reaction step. |

| Secondary KIE | Observed when the isotope is not directly bonded in the breaking bond but is near the reaction site. | 0.7 - 1.5 | Provides information about changes in hybridization or steric environment at the transition state. |

| No Significant KIE | The reaction rate is unaffected by isotopic substitution. | ~1 | Suggests that C-H/C-D bond cleavage is not involved in the rate-determining step. |

Tracing Reaction Pathways in Oxidation Processes

The oxidation of aromatic amines like 2,6-dimethylaniline (B139824) is a complex process that can yield numerous intermediates and final products. Studies on the chemical oxidation of 2,6-dimethylaniline (2,6-DMA) by processes such as Fenton's reaction have identified a series of aromatic by-products and short-chain organic acids. researchgate.netnih.gov The use of this compound is instrumental in confirming the proposed transformation pathways.

By using the deuterated isotopologue, researchers can track the fate of the original molecule and its fragments using mass spectrometry (MS). The distinct mass-to-charge ratio of the deuterated intermediates allows for their unambiguous identification in a complex reaction mixture. For example, research on 2,6-DMA oxidation by hydroxyl radicals indicated that the methyl groups on the aromatic ring were not susceptible to attack. researchgate.net Using this compound, where the methyl groups are deuterated (-CD3), would provide definitive proof of this hypothesis by showing that the resulting aromatic intermediates retain their full deuterium label.

Key intermediates identified in the oxidation of 2,6-DMA include hydroxylated and nitrated species, as well as quinones, before the aromatic ring is cleaved. researchgate.netnih.gov

Table 2: Identified Intermediates in the Oxidation of 2,6-Dimethylaniline

| Intermediate Compound | Chemical Formula | Role in Pathway |

| 2,6-Dimethylphenol (B121312) | C₈H₁₀O | Product of hydroxyl radical attack on the amine group followed by deamination. researchgate.netnih.gov |

| 2,6-Dimethylnitrobenzene | C₈H₉NO₂ | Result of oxidation of the amine group. researchgate.netnih.gov |

| 2,6-Dimethyl-p-benzoquinone | C₈H₈O₂ | Further oxidation product of hydroxylated intermediates. researchgate.netnih.gov |

| 2,6-Dimethyl-hydroquinone | C₈H₁₀O₂ | Intermediate formed during oxidation. researchgate.net |

Tracing the d9 label through these intermediates provides a clear map of the reaction sequence, confirming which parts of the molecule are transformed at each stage of the oxidation process.

Investigations into Degradation Pathways of Aromatic Amines

Aromatic amines are a significant class of environmental compounds, and understanding their degradation is crucial. nih.gov Isotopic labeling with this compound is a powerful technique for studying the intricate pathways of their environmental or industrial degradation. The complete mineralization of aromatic compounds typically involves the opening of the aromatic ring and its subsequent breakdown into smaller organic acids. researchgate.net

Studies on the degradation of 2,6-DMA have shown that the process ultimately yields various carboxylic acids before complete conversion to CO₂. researchgate.net The specific acids formed provide clues about the mechanism of ring cleavage.

Table 3: Carboxylic Acid By-products from 2,6-Dimethylaniline Degradation

| Carboxylic Acid | Source |

| Maleic Acid | researchgate.netnih.gov |

| Acetic Acid | researchgate.netnih.gov |

| Formic Acid | researchgate.netnih.gov |

| Oxalic Acid | researchgate.netnih.gov |

By employing this compound, researchers can analyze the isotopic composition of these final acid products. The presence and position of deuterium atoms in these smaller molecules can help reconstruct the fragmentation pattern of the aromatic ring. This information is vital for validating proposed degradation mechanisms, such as those initiated by hydroxyl radical attack, and for assessing the efficiency of remediation technologies. researchgate.net The use of isotopically labeled compounds allows for highly specific and sensitive studies, which significantly contributes to a deeper understanding of the degradation mechanisms of complex molecules. scbt.com

Advanced Spectroscopic Characterization and Elucidation Using 2,6 Dimethylaniline D9

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Analysis

Certificates of Analysis for commercially available 2,6-Dimethylaniline-d9 consistently report that the compound's structure is confirmed by NMR lgcstandards.comlgcstandards.com. While detailed spectral parameters are often proprietary, the analysis ensures that the signals in the spectrum correspond to the expected chemical environment of the remaining protons (if any) and the carbon-13 backbone, confirming the aniline (B41778) structure with its dimethyl substituents at the 2 and 6 positions. The absence of significant signals in the regions expected for aromatic and methyl protons provides strong evidence of high isotopic enrichment.

Table 1: Representative Analytical Data for this compound

| Parameter | Specification | Result | Reference |

| NMR | Conforms to Structure | Conforms | lgcstandards.comlgcstandards.com |

| Purity (HPLC) | >95% | 99.97% | lgcstandards.com |

| Isotopic Purity | >95% | 98.4% | lgcstandards.com |

| Isotopic Purity (Normalized Intensity) | >95% | >99.9% (d9 = 99.99%) | lgcstandards.com |

This table is interactive. Click on the headers to sort the data. The data demonstrates that while the chemical purity is high, the isotopic purity is also rigorously controlled, a critical factor for its application as an internal standard.

Mass Spectrometry (MS) Techniques for Isotope Ratio Analysis and Quantitation

Mass spectrometry (MS) is a cornerstone technique for the application of this compound, particularly when coupled with gas chromatography (GC-MS). This combination is powerfully employed for isotope ratio analysis and the precise quantitation of its non-deuterated analogue, 2,6-dimethylaniline (B139824) (2,6-DMA), in complex matrices. oup.comnih.gov Isotope Ratio Mass Spectrometry (IRMS) is a specialized field that measures the relative abundance of isotopes, which can reveal the geographic, chemical, and biological origins of substances. researchgate.net

In a notable application, this compound was synthesized and used as an internal standard to quantify the metabolite 2,6-DMA in bovine and human milk samples. oup.comnih.govebi.ac.uk The method relies on adding a known quantity of the deuterated standard to the sample. Due to their nearly identical chemical properties, both the analyte (2,6-DMA) and the standard (2,6-DMA-d9) exhibit similar behavior during sample extraction and chromatographic separation. However, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

The key to this method is the difference in mass. The parent ion for 2,6-DMA appears at m/z 121, while the deuterated standard, 2,6-DMA-d9, has a parent ion at m/z 130. oup.comscispace.com Further confirmation is achieved through fragmentation analysis; for instance, the loss of a methyl group (CH3) from 2,6-DMA results in a daughter ion at m/z 106. oup.comscispace.com Correspondingly, the loss of a deuterated methyl group (CD3) from 2,6-DMA-d9 produces a daughter ion at m/z 112. oup.comscispace.com By comparing the peak intensities of the analyte and the internal standard, a precise quantification of the 2,6-DMA concentration can be achieved. oup.com This isotope dilution method yielded a method detection limit of 0.20 ppb with a relative standard deviation of 3.6% at a concentration of 5 ppb of 2,6-DMA. oup.comebi.ac.ukresearchgate.net

Table 2: Key Mass Spectrometry Ions for 2,6-DMA and 2,6-DMA-d9

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Fragment Lost | Reference |

| 2,6-Dimethylaniline (2,6-DMA) | 121 | 106 | CH₃ | oup.comscispace.com |

| This compound (2,6-DMA-d9) | 130 | 112 | CD₃ | oup.comscispace.com |

This interactive table highlights the distinct mass differences utilized in quantitative MS analysis.

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that measure the vibrational modes of a molecule. nih.gov Each peak in the resulting spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds. uobabylon.edu.iq While specific spectral data for this compound is not widely published, its vibrational characteristics can be inferred from the well-documented spectra of its non-deuterated counterpart and the fundamental principles of isotope effects in spectroscopy.

For the standard 2,6-dimethylaniline, the Raman spectrum shows characteristic peaks for the amide and ring modes. nih.gov When lidocaine (B1675312) degrades via hydrolysis, the resulting 2,6-dimethylaniline shows distinct spectral changes, including the disappearance of amide bands and a shift in the ring breathing mode from 706 cm⁻¹ to a lower frequency at 675 cm⁻¹. nih.govresearchgate.net The IR spectrum of 2,6-dimethylaniline shows major peaks around 1619 cm⁻¹ corresponding to the C=C aromatic ring stretch. chegg.com

The primary effect of isotopic substitution in vibrational spectroscopy is a shift of vibrational bands to lower frequencies (lower wavenumbers). This occurs because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms; substituting lighter hydrogen (¹H) with heavier deuterium (B1214612) (²H) increases the mass, thus lowering the frequency.

In this compound, this effect would be most pronounced for vibrations involving the substituted atoms:

C-D Vibrations: The C-H stretching modes in the methyl groups and on the aromatic ring, typically found in the 2800-3100 cm⁻¹ region, would be replaced by C-D stretching vibrations at significantly lower frequencies, approximately in the 2100-2300 cm⁻¹ range.

N-D Vibrations: The N-H stretching vibrations of the primary amine group, usually appearing as two bands in the 3300-3500 cm⁻¹ region, would shift to the N-D stretching region around 2400-2600 cm⁻¹.

Bending Modes: Bending vibrations involving hydrogen (e.g., C-H bends, N-H scissoring) would also shift to lower wavenumbers upon deuteration.

Table 3: Expected Vibrational Mode Shifts for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 2,6-Dimethylaniline | Expected Wavenumber (cm⁻¹) in this compound |

| Aromatic C-H Stretch | ~3000-3100 | ~2200-2300 (C-D Stretch) |

| Methyl C-H Stretch | ~2850-2970 | ~2100-2250 (C-D Stretch) |

| N-H Stretch | ~3300-3500 | ~2400-2600 (N-D Stretch) |

| Aromatic C=C Stretch | ~1600-1620 | Minor shift expected |

| Ring Breathing Mode | ~675-710 | Minor shift expected |

This interactive table summarizes the anticipated shifts in key vibrational frequencies due to deuteration.

Computational Chemistry Approaches to 2,6 Dimethylaniline D9: Theoretical Studies of Structure and Reactivity

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

For the parent compound, 2,6-dimethylaniline (B139824), DFT calculations have been performed to optimize its geometry. researchgate.net The results of these calculations are in good agreement with experimental data where available. The substitution of hydrogen with deuterium (B1214612) in 2,6-Dimethylaniline-d9 is not expected to significantly alter the equilibrium bond lengths and angles, as these are primarily determined by the electronic structure. However, the change in mass does affect the vibrational modes of the molecule.

Below are tables of selected calculated geometrical parameters for the non-deuterated 2,6-dimethylaniline, which serve as a close approximation for the deuterated species.

Table 1: Calculated Bond Lengths for 2,6-Dimethylaniline

| Bond | Bond Length (Å) (B3LYP/6-311++G(d,p)) |

|---|---|

| C-N | 1.416 |

| C-C (ring) | 1.383 - 1.425 |

| N-H | ~1.01 |

| C-H (methyl) | ~1.09 |

| C-H (ring) | ~1.08 |

Data is based on computational studies of 2,6-dimethylaniline and its derivatives. researchgate.netdergipark.org.tr

Table 2: Calculated Bond Angles for 2,6-Dimethylaniline

| Angle | Bond Angle (°) (B3LYP/6-311++G(d,p)) |

|---|---|

| C-N-C | N/A (primary amine) |

| H-N-H | ~112 |

| C-C-C (ring) | ~117 - ~121 |

| H-C-H (methyl) | ~109.5 |

Data is based on computational studies of 2,6-dimethylaniline and its derivatives. researchgate.netdergipark.org.tr

Frontier Molecular Orbital Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com

For 2,6-dimethylaniline, computational studies have determined the energies of these frontier orbitals. researchgate.netnih.govscielo.org.mx The presence of the electron-donating amino and methyl groups raises the energy of the HOMO, making the molecule susceptible to electrophilic attack. The steric hindrance from the two methyl groups at the ortho positions, however, can influence the regioselectivity of such reactions.

The deuteration in this compound has a negligible effect on the HOMO and LUMO energy levels, as these are properties of the electronic structure. Therefore, the reactivity descriptors calculated for the parent compound are an excellent approximation for the d9 isotopologue.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for 2,6-Dimethylaniline

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.1 to -5.3 |

| LUMO Energy | -0.1 to 0.2 |

| HOMO-LUMO Gap | 5.0 to 5.5 |

| Ionization Potential | 5.1 to 5.3 |

| Electron Affinity | 0.1 to 0.2 |

Values are approximate and depend on the level of theory and basis set used in the calculation. Data is based on studies of similar aniline (B41778) derivatives. researchgate.netnih.govscielo.org.mx

Modeling Isotope Effects on Reaction Kinetics and Thermodynamics

The primary difference between 2,6-Dimethylaniline and its d9 isotopologue is the mass of the isotopes of hydrogen. This mass difference leads to what are known as kinetic isotope effects (KIEs), where the rate of a reaction is altered upon isotopic substitution. researchgate.net The KIE is a powerful tool for elucidating reaction mechanisms. acs.org

The theoretical basis for the KIE lies in the vibrational frequencies of the molecule. Bonds to heavier isotopes have lower vibrational frequencies. If a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction, a primary KIE will be observed. The rate of the reaction will typically be slower for the deuterated compound.

Even if the C-D or N-D bonds are not directly involved in the rate-determining step, a secondary KIE can be observed. This is due to changes in the vibrational environment between the reactant and the transition state.

Modeling these isotope effects computationally involves calculating the vibrational frequencies of both the deuterated and non-deuterated reactants and transition states. The ratio of the rate constants can then be predicted using statistical mechanics. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, a KIE would be expected, and its magnitude would provide insight into the transition state structure. Theoretical studies on the isotope effect in optical rotation also highlight the non-negligible contribution of nuclear vibrations that change with isotopic substitution. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For 2,6-dimethylaniline, the primary conformational flexibility lies in the rotation of the amino group and the methyl groups.

Computational methods can be used to map the potential energy surface of the molecule as a function of these rotational angles. researchgate.net This allows for the identification of the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them.

In the case of 2,6-dimethylaniline, the two methyl groups ortho to the amino group create significant steric hindrance. researchgate.netresearchgate.net This restricts the rotation of the amino group and influences its preferred orientation relative to the aromatic ring. Computational studies on similar N,N-dialkylanilines show that steric interactions between substituents at the C2 position and on the nitrogen atom are a determining factor in the molecule's conformation. researchgate.net The nitrogen atom in aniline and its 2,6-dialkyl derivatives is known to have a pyramidal geometry with rapid inversion. researchgate.net

The energy landscape of this compound will be very similar to that of its non-deuterated counterpart. The positions of the energy minima and transition states will be nearly identical. However, the zero-point vibrational energies will be lower for the deuterated species, which can lead to subtle differences in the relative populations of different conformers at equilibrium.

Development and Validation of Advanced Analytical Methods Employing 2,6 Dimethylaniline D9 As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In trace analysis, where analytes are present at very low concentrations, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. scioninstruments.com 2,6-Dimethylaniline-d9, a deuterated analog of 2,6-dimethylaniline (B139824), serves as an excellent internal standard in GC-MS analyses due to its similar chemical and physical properties to the non-deuterated analyte. scioninstruments.com

The use of deuterated standards, such as this compound, is particularly advantageous in isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. oup.com In a study analyzing for 2,6-dimethylaniline in milk, 2,6-DMA-d9 was synthesized and used for quantitation by the isotope ratio method. oup.com The parent ion for 2,6-DMA-d9 is m/z 130, while for the non-deuterated 2,6-DMA, it is m/z 121. oup.com This mass difference allows for clear differentiation and accurate measurement by the mass spectrometer.

Another study focused on the determination of aromatic amines in tobacco smoke utilized seven deuterated internal standards, including one for 2,6-dimethylaniline, in a GC-tandem mass spectrometry (GC-MS/MS) method. coresta.org This approach, combined with derivatization, allowed for the selective and accurate quantification of seven different aromatic amines. coresta.org The use of these internal standards resulted in good recoveries, within 80% to 120%, and satisfactory relative standard deviations for intraday and interday tests. coresta.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analytes in complex matrices, such as biological fluids or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high selectivity and sensitivity. biopharmaservices.com The use of a stable isotopically labeled internal standard like this compound is considered the most appropriate approach in quantitative bioanalysis to compensate for matrix effects and other sources of variability. biopharmaservices.com

In a comparative study of GC-MS and LC-MS/MS for the analysis of anilines in groundwater, multi-deuterated aniline (B41778) derivatives, including 2,6-dimethylaniline-d11, were used as internal standards for the LC-MS/MS method. d-nb.info While GC-MS struggled to separate 2,4- and 2,6-dimethylaniline, the LC-MS/MS procedure allowed for the separation and individual quantification of these isomers. d-nb.info This highlights the advantage of LC-MS/MS in providing higher chromatographic resolution for certain analytes. However, it was also noted that LC-MS/MS was not suitable for ortho-chloroaniline derivatives due to lower ion yields. d-nb.info

Another study developed an LC-MS/MS method for the direct determination of primary aromatic amines (PAAs) in mainstream waterpipe smoke. frag-den-staat.de This method utilized corresponding deuterated internal standards to achieve high accuracy and reproducibility with low detection limits. frag-den-staat.de The direct analysis from the extraction solution significantly reduced sample preparation time. frag-den-staat.de

Solid-Phase Microextraction (SPME) Integration in Analytical Protocols

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. free.fr It is particularly useful for the analysis of volatile and semi-volatile organic compounds from various matrices. free.fr When coupled with GC-MS, SPME provides a rapid and sensitive method for analysis. oup.com

A notable application of this integrated approach is the analysis of 2,6-dimethylaniline (2,6-DMA) in bovine and human milk. oup.comnih.gov In this study, headspace SPME was optimized and used for the extraction of 2,6-DMA, with this compound serving as the internal standard for quantification by GC-MS. oup.comnih.gov This method proved to be rapid, reliable, and sensitive for determining the presence of this metabolite in milk samples. oup.com The use of an internal standard is critical in SPME as the amount of analyte extracted can be influenced by various factors, including matrix composition and extraction conditions.

The versatility of SPME allows for its use in various sampling modes, including direct immersion, headspace, and membrane-protected extraction, making it adaptable to different sample types and analytical challenges. free.fr On-fiber derivatization is another advanced SPME technique that can enhance chromatographic separation and detector sensitivity. uwaterloo.ca

Quantitation Strategies Utilizing Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. ptb.de This spike, such as this compound, acts as an ideal internal standard because it behaves almost identically to the native analyte during extraction, cleanup, and analysis. ptb.de By measuring the ratio of the native analyte to the isotopically labeled standard, highly accurate and precise quantification can be achieved, as it corrects for analyte losses during sample preparation. ptb.de

In the analysis of 2,6-DMA in milk, the isotope ratio method using 2,6-DMA-d9 was employed for quantitation. oup.com Calibration curves were generated over a specific concentration range, and the internal standard was added to the milk samples at a fixed concentration. oup.com This approach ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to a reliable final concentration measurement.

The power of IDMS lies in its ability to compensate for incomplete extraction and matrix effects, which are common challenges in the analysis of complex samples. biopharmaservices.comptb.de For this reason, it is often considered a reference method for the accurate determination of analyte concentrations.

Method Detection Limit and Precision Enhancement through Deuterated Standards

The use of deuterated internal standards like this compound significantly enhances the performance of analytical methods by improving both the method detection limit (MDL) and precision. oup.com Precision, often expressed as relative standard deviation (RSD), is improved because the internal standard corrects for random errors that can occur during the analytical process. scioninstruments.com

In the study of 2,6-DMA in milk, the precision of the method was determined from ten replicate extractions of milk spiked with both 2,6-DMA and 2,6-DMA-d9. oup.com The resulting relative standard deviation was a low 3.6%. oup.comnih.gov The method detection limit (MDL), calculated based on the standard deviation of these replicate measurements, was determined to be 0.20 parts-per-billion (ppb) at a 99% confidence interval for a 5 ppb concentration. oup.comnih.gov

Similarly, a GC-MS/MS method for analyzing aromatic amines in tobacco smoke, which used deuterated internal standards, reported relative standard deviations of less than 15% for intraday tests and less than 25% for interday tests for a reference cigarette. coresta.org These values demonstrate the good precision afforded by the use of appropriate internal standards. The accuracy of the method, which is the closeness of the measured value to the true value, was also high, ranging from 97-100%. nih.gov

Research Applications in Biological and Environmental Pathway Elucidation

Investigation of Biotransformation Pathways in Model Systems Utilizing Deuterated Tracers

The study of how 2,6-Dimethylaniline (B139824) is metabolized, or biotransformed, is crucial for understanding its biological effects. 2,6-DMA is a known metabolite of pharmaceuticals like the local anesthetic lidocaine (B1675312) and the veterinary drug xylazine, as well as certain pesticides. caymanchem.comnih.govca.gov Research has shown it to be a nasal carcinogen in rats. nih.gov Deuterated tracers such as 2,6-DMA-d9 are instrumental in elucidating the complex metabolic pathways of this compound in model systems.

The primary route of metabolic activation for 2,6-DMA involves oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2E1, located in the liver and other tissues. researchgate.netresearchgate.net These enzymatic reactions transform 2,6-DMA into more reactive metabolites. One key metabolite is N-hydroxy-2,6-dimethylaniline (DMHA), which can be further converted by phase II enzymes into a reactive nitrenium ion. researchgate.netnih.gov This ion is capable of forming covalent bonds, or adducts, with macromolecules like DNA. researchgate.netepa.gov

Another pathway involves the formation of 4-hydroxy-2,6-dimethylaniline (DMAP). researchgate.netgenome.jp The use of deuterated standards like 2,6-DMA-d9 allows for precise quantification of these metabolites in in vitro systems, such as rat or human liver S9 fractions, which are commonly used to study metabolic processes. nih.gov By accurately measuring the formation of metabolites like DMHA and DMAP over time, researchers can characterize the kinetics and enzymatic dependencies of 2,6-DMA biotransformation. nih.gov This helps in assessing the genotoxic potential and understanding the mechanisms of carcinogenicity. researchgate.netnih.gov

Table 1: Key Enzymes and Metabolites in 2,6-Dimethylaniline Biotransformation This table summarizes the primary enzymes involved in the metabolic activation of 2,6-DMA and the key metabolites formed.

| Enzyme Family | Specific Enzyme(s) | Key Metabolite(s) | Metabolic Process |

| Cytochrome P450 | CYP2A6, CYP2E1 | N-hydroxy-2,6-dimethylaniline (DMHA) | Oxidation |

| Cytochrome P450 | CYP2E1 | 4-hydroxy-2,6-dimethylaniline (DMAP) | Rearrangement from DMHA |

| Phase II Enzymes | Acetyltransferases | Reactive Nitrenium Ion | Conjugation of DMHA |

Data sourced from references researchgate.netresearchgate.netnih.gov.

Environmental Fate Studies: Degradation Kinetics and By-product Identification in Aqueous Systems

Understanding the environmental persistence and degradation of 2,6-Dimethylaniline is essential for assessing its ecological impact. europa.eu Studies often employ advanced oxidation processes (AOPs) like the Fenton and electro-Fenton reactions to simulate and study the degradation of 2,6-DMA in aqueous environments. researchgate.netnih.gov In these studies, isotopically labeled standards such as 2,6-DMA-d9 are crucial for accurate quantification of the parent compound as it degrades.

Research using competitive kinetics with aniline (B41778) as a reference compound determined the second-order rate constant for the reaction between 2,6-DMA and hydroxyl radicals (•OH) to be approximately 1.71 x 10¹⁰ M⁻¹s⁻¹. researchgate.net The degradation process follows pseudo-first-order kinetics. nih.gov

During degradation, several aromatic and aliphatic by-products are formed. The methyl groups on the aromatic ring are relatively resistant to hydroxyl radical attack compared to the amine group. researchgate.net Identified by-products include:

2,6-dimethyl-nitrobenzene

2,6-dimethyl-phenol

2,6-dimethyl-nitrophenol

2,6-dimethyl-hydroquinone

2,6-dimethyl-p-benzoquinone

2,6-dimethyl-3-hydroxy-p-benzoquinone

Further degradation breaks the aromatic ring, leading to the formation of short-chain carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. researchgate.net Studies on the electro-Fenton process have shown that oxalic acid is a major intermediate. nih.gov The efficiency of degradation can be enhanced by various factors, including the use of UVA light (photoelectro-Fenton process), which can achieve significantly higher removal of the total organic carbon. nih.gov Additionally, the choice of carrier material in fluidized-bed Fenton processes, with Alumina (B75360) (Al₂O₃) and Silica (SiO₂) being particularly effective, can influence the degradation efficiency. nih.gov

Table 2: By-products Identified During Hydroxyl Radical Oxidation of 2,6-Dimethylaniline This table lists the identified intermediate compounds formed during the degradation of 2,6-DMA in aqueous systems via advanced oxidation processes.

| By-product Category | Identified Compounds |

| Aromatic Intermediates | 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, 2,6-dimethyl-nitrophenol, 2,6-dimethyl-hydroquinone, 2,6-dimethyl-p-benzoquinone, 2,6-dimethyl-3-hydroxy-p-benzoquinone |

| Carboxylic Acids | Maleic acid, Lactic acid, Oxalic acid, Acetic acid, Formic acid |

Data sourced from reference researchgate.net.

Assessment of Transfer and Distribution Mechanisms in Biological Matrices via Isotopic Tracing

Isotopic tracing with 2,6-DMA-d9 is a powerful method for determining the transfer, distribution, and accumulation of 2,6-DMA in various biological matrices. xmu.edu.cn A key area of concern has been the potential transfer of 2,6-DMA, a metabolite of the commonly used anesthetic lidocaine, from a mother to a nursing infant through milk. nih.govebi.ac.uk

To investigate this, studies have utilized 2,6-DMA-d9 as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS). nih.govebi.ac.uk In one such study, milk samples were collected from cows that had been administered lidocaine. nih.gov The analysis revealed the presence of 2,6-DMA in the bovine milk at concentrations ranging from 14.5 to 66.0 parts per billion (ppb). nih.govebi.ac.uk

The same analytical method was applied to a human breast milk sample from a donor who had received lidocaine during a dental procedure. nih.govebi.ac.uk The analysis detected 2,6-DMA at a concentration of 1.6 ppb. nih.gov These findings conclusively demonstrate that 2,6-DMA, formed through the metabolism of xenobiotics like lidocaine, can cross biological barriers and is transferable to both bovine and human milk. nih.gov The use of 2,6-DMA-d9 was essential for the high precision and low detection limit (0.20 ppb) achieved in this research. nih.govebi.ac.uk

Whole-body autoradiography using ³H-labeled 2,6-xylidine in rats has also been used to visualize its distribution. researchgate.net These studies show that the unmetabolized, fat-soluble compound distributes throughout the body and accumulates in adipose tissues, while tissue-bound metabolites are found in the nasal olfactory mucosa and the mucosa of the upper alimentary and respiratory tracts. researchgate.net

Studies on Metabolic Pathway Interactions with Xenobiotics using Isotopic Labeling

The human body is often exposed to multiple foreign compounds (xenobiotics) simultaneously, which can lead to interactions in their metabolic pathways. pku.edu.cn Isotopic labeling with compounds like 2,6-DMA-d9 is invaluable for studying these interactions. 2,6-DMA itself is a metabolite of several widely used xenobiotics, including the anesthetic lidocaine and the pesticide metalaxyl. ca.gov

By using 2,6-DMA-d9 as a tracer, researchers can precisely quantify the formation of 2,6-DMA from a specific parent compound even in the presence of other sources of exposure, such as cigarette smoke, which also contains 2,6-DMA. ca.govnih.gov This allows for a clear understanding of the metabolic contribution of each xenobiotic.

For example, studies on the metabolism of lidocaine use 2,6-DMA-d9 to accurately measure the amount of 2,6-DMA produced in various tissues and biological fluids. nih.govnih.govebi.ac.uk This helps to characterize the specific metabolic pathways involved in lidocaine's breakdown and how they might be influenced by other factors. hmdb.ca Furthermore, understanding the formation of 2,6-DMA is critical because its subsequent metabolic activation to reactive species can lead to the formation of DNA adducts, a key step in chemical carcinogenesis. ca.govepa.gov The development of sensitive GC-MS methods, which rely on deuterated internal standards, enables the quantification of these adducts, providing a direct link between xenobiotic exposure, metabolism, and potential toxicity. epa.gov

Future Directions and Emerging Research Avenues for 2,6 Dimethylaniline D9

Integration with Advanced In-Situ and Real-Time Analytical Techniques

The application of 2,6-Dimethylaniline-d9 as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of its non-deuterated analogue has been established, for example, in the analysis of milk samples. nih.govscispace.comsigmaaldrich.com Future research will likely see its integration with more advanced in-situ and real-time analytical techniques. The distinct mass shift provided by the nine deuterium (B1214612) atoms allows for precise differentiation from the parent compound, a critical feature for real-time monitoring of chemical reactions and biological processes.

Emerging applications could include its use in process analytical technology (PAT) within the pharmaceutical and chemical manufacturing industries. For instance, it could be used to monitor the progress of reactions involving 2,6-dimethylaniline (B139824) in real-time using techniques like process mass spectrometry or Raman spectroscopy, where the C-D vibrational modes would offer a clear spectral window for monitoring.

Table 1: Potential In-Situ and Real-Time Analytical Applications for this compound

| Analytical Technique | Potential Application | Advantage of Deuteration |

| Process Mass Spectrometry | Real-time monitoring of reactions involving 2,6-dimethylaniline. | Clear mass signal separation from the non-deuterated reactant and products. |

| In-situ NMR Spectroscopy | Mechanistic studies of reactions where 2,6-dimethylaniline is a reactant or catalyst. | Unique NMR signals for tracking the fate of the molecule without interference from other protons. |

| Raman Spectroscopy | Monitoring polymerization reactions or material curing processes. | Distinct C-D vibrational bands that are not obscured by C-H bands. |

| Ambient Ionization MS | Rapid surface analysis and reaction monitoring in open environments. | High sensitivity and specificity for detecting trace amounts of the labeled compound. |

Applications in Advanced Materials Science and Polymer Chemistry Research

While 2,6-dimethylaniline is a known precursor in the synthesis of polymers and other materials, the application of its deuterated isotopologue in this field is an area ripe for exploration. sigmaaldrich.com The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited to study reaction mechanisms in polymerization. By selectively deuterating the methyl groups, researchers can probe the role of these positions in the polymerization process.

Furthermore, in the field of advanced materials, deuterated compounds are increasingly used in neutron scattering studies to elucidate the structure and dynamics of polymers and other soft matter. The significant difference in the neutron scattering lengths of hydrogen and deuterium makes this compound a valuable tool for contrast variation experiments, providing detailed insights into the morphology of polymer blends and composites.

Development of Novel Synthetic Routes for Related Deuterated Compounds

The synthesis of this compound itself presents a template for the development of novel synthetic routes for other deuterated aromatic amines. Current methods for the synthesis of deuterated amines often involve metal-catalyzed hydrogen-deuterium exchange or the reduction of nitroarenes using a deuterium source. nih.govrsc.orgrsc.org Research in this area is focused on developing more efficient, selective, and environmentally benign methods for deuterium incorporation.

Future synthetic strategies may involve:

Catalytic C-H activation: Direct and selective replacement of C-H bonds with C-D bonds on the aromatic ring or methyl groups using transition metal catalysts.

Flow chemistry: Utilizing microreactors for controlled and efficient deuteration reactions with improved safety and scalability.

Biocatalysis: Employing enzymes to catalyze the stereoselective deuteration of aniline (B41778) derivatives.

These advancements will not only facilitate the production of this compound but also expand the library of available deuterated building blocks for various scientific applications.

Expansion into Mechanistic Enzyme Studies and Biochemical Pathways

The metabolism of 2,6-dimethylaniline is of interest due to its formation as a metabolite of certain drugs, such as the local anesthetic lidocaine (B1675312). nih.govnih.gov The use of this compound can provide significant insights into the enzymatic pathways involved in its biotransformation. The kinetic isotope effect can be a powerful tool to determine the rate-limiting steps in metabolic reactions catalyzed by enzymes like cytochrome P450s. nih.gov

By comparing the metabolism of 2,6-dimethylaniline with its deuterated counterpart, researchers can elucidate the specific C-H bonds that are cleaved during metabolic oxidation. This information is crucial for understanding the formation of potentially toxic metabolites and for the design of safer drugs with altered metabolic profiles. nih.govscispace.com

Table 2: Potential Applications of this compound in Biochemical Studies

| Area of Study | Research Question | Role of this compound |

| Drug Metabolism | What are the primary sites of oxidation on 2,6-dimethylaniline by cytochrome P450 enzymes? | The kinetic isotope effect at deuterated positions can slow down metabolism at those sites, revealing alternative metabolic pathways. |

| Enzyme Kinetics | What is the rate-limiting step in the enzymatic transformation of 2,6-dimethylaniline? | A significant isotope effect would indicate that C-H bond cleavage is the rate-determining step. |

| Metabolite Identification | What are the structures of the metabolites of 2,6-dimethylaniline? | The deuterium label acts as a tracer, facilitating the identification of metabolites using mass spectrometry. |

Computational Refinements for Predictive Modeling in Complex Systems

Computational modeling has become an indispensable tool in chemistry and biology. The experimental data obtained from studies using this compound can be used to refine and validate computational models. For example, in the field of protein-ligand interactions, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for mapping binding sites and conformational changes in proteins. acs.orgresearchgate.net

While not directly a protein ligand itself, the principles can be applied to systems where 2,6-dimethylaniline is a precursor to a ligand. Data on how deuteration affects binding affinity or enzyme kinetics can be used to parameterize and improve the accuracy of molecular dynamics simulations and quantum mechanical calculations. This synergy between experimental data from deuterated compounds and computational modeling can lead to more accurate predictions of molecular behavior in complex biological systems.

Q & A

Source of Discrepancies :

Q. Harmonization :

- Cross-validate using a common reference standard (e.g., NIST-traceable material).

- Standardize collision energies and resolution settings across instruments .

Q. How can researchers validate the isotopic purity of this compound and assess potential hydrogen-deuterium exchange under experimental conditions?

- Validation Protocol :

Q. Isotopic Purity :

Q. H/D Exchange Assessment :

- Incubate the compound in protic solvents (e.g., H₂O, MeOH) at varying pH (2–10) and temperatures (25–60°C). Monitor exchange via time-resolved NMR or MS .

Data Contradiction Analysis

Q. How to address conflicting results in environmental fate studies when this compound exhibits unexpected persistence compared to non-deuterated analogs?

- Resolution Steps :

Re-examine Degradation Conditions : Confirm that experimental parameters (e.g., light exposure, microbial activity) are consistent. Deuterated compounds may resist biotic degradation due to isotopic effects on enzyme binding .

Control Experiments : Include deuterated solvent controls to rule out artifactual deuterium incorporation.

Modeling : Use computational tools (e.g., DFT) to compare activation energies for degradation pathways of deuterated vs. non-deuterated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.